molecular formula C12H17NO2 B13548375 4-Amino-3-(2,5-dimethylphenyl)butanoic acid

4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Cat. No.: B13548375
M. Wt: 207.27 g/mol
InChI Key: JUXPJXOMRAMUER-UHFFFAOYSA-N
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Description

4-Amino-3-(2,5-dimethylphenyl)butanoic acid is a carboxylic acid compound with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes an amino group and a dimethylphenyl group attached to a butanoic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with ammonia and a suitable catalyst under controlled conditions . The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-3-(2,5-dimethylphenyl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The dimethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(2,5-dimethylphenyl)butanoic acid is unique due to the presence of both the amino group and the dimethylphenyl group, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-9(2)11(5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

JUXPJXOMRAMUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)CN

Origin of Product

United States

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